molecular formula C6H8N2O3 B12355403 2,5-dimethoxy-5H-pyrimidin-4-one

2,5-dimethoxy-5H-pyrimidin-4-one

Cat. No.: B12355403
M. Wt: 156.14 g/mol
InChI Key: GHNZOGBXZDRHDN-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-5H-pyrimidin-4-one is a versatile chemical intermediate in organic synthesis and drug discovery research. This pyrimidinone scaffold is of significant interest in medicinal chemistry for the design and synthesis of novel biologically active compounds. Pyrimidinone derivatives are extensively investigated as core structures in the development of therapeutic agents, with research indicating their potential in creating antitubercular compounds. For instance, pyrrole-fused pyrimidine derivatives, synthesized from related scaffolds, have demonstrated promising activity as direct inhibitors of the InhA enzyme in Mycobacterium tuberculosis , showing efficacy against drug-resistant strains . Furthermore, the broader class of pyrimidinone and fused pyrimidine derivatives continues to be a key area of exploration in other fields, including the search for new anti-inflammatory and anticancer agents, due to their ability to interact with critical enzymatic targets . As a building block, this compound offers researchers a valuable starting point for structural diversification, enabling the exploration of structure-activity relationships in the development of potential pharmaceuticals and other advanced materials. Its utility is rooted in its functionalized heterocyclic ring system, which can be further derivatized to generate compound libraries for high-throughput screening and lead optimization studies.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2,5-dimethoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C6H8N2O3/c1-10-4-3-7-6(11-2)8-5(4)9/h3-4H,1-2H3

InChI Key

GHNZOGBXZDRHDN-UHFFFAOYSA-N

Canonical SMILES

COC1C=NC(=NC1=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

[5+1] Cyclization Followed by Oxidation

This approach leverages diamines and carbon disulfide (CS₂) to form thione intermediates, which are oxidized to pyrimidinones.

Key Steps :
  • Synthesis of Thione Intermediate :

    • React a 2,5-dimethoxy-substituted diamine (e.g., 2,5-dimethoxy-1,3-diaminopropane) with CS₂ in basic conditions (e.g., NaOH, ethanol, reflux).
    • Example: Formation of 2,5-dimethoxy-4-thioxo-1,2,3,4-tetrahydropyrimidine.
  • Oxidation to Pyrimidinone :

    • Treat the thione with hydrogen peroxide (H₂O₂) or other oxidizing agents (e.g., KMnO₄) to replace the sulfur atom with a carbonyl group.
Advantages :
  • High regioselectivity due to electronic effects of methoxy groups.
  • Scalable for industrial applications.
Limitations :
  • Requires careful control of oxidation conditions to avoid over-oxidation.
Example Protocol (Adapted from):
Step Reagents/Conditions Yield
1 2,5-Dimethoxy diamine + CS₂, NaOH, EtOH, reflux 60–80%
2 H₂O₂, acidic conditions 70–85%

Condensation of Dimethoxy Malonate with Cyanoguanidine

This method employs malonate esters and cyanoguanidine (dicyandiamide) under alkaline conditions to form the pyrimidinone core.

Key Steps :
  • Formation of Pyrimidine Precursor :

    • React dimethyl 2,5-dimethoxymalonate with cyanoguanidine in aqueous NaOH at 40–50°C.
    • Hydrolysis yields 2,5-dimethoxy-4-oxo-1,2,3,4-tetrahydropyrimidine.
  • Cyclization and Aromatization :

    • Reflux in a polar aprotic solvent (e.g., DMF) to complete cyclization.
Example Protocol (Adapted from):
Step Reagents/Conditions Yield
1 Dimethyl 2,5-dimethoxymalonate, cyanoguanidine, NaOH, H₂O, 40–50°C 78.3%
2 DMF, reflux 85%

Cyclization Using Substituted Pyrroles and Formamidine Hydrochloride

This route involves forming a fused pyrrolo-pyrimidinone system, which is subsequently modified to the target compound.

Key Steps :
  • Pyrrole Synthesis :

    • Prepare ethyl 3-amino-5-methoxy-1H-pyrrole-2-carboxylate via Gewald reactions.
  • Cyclization :

    • React the pyrrole with formamidine hydrochloride in DMSO at 120–125°C to form a pyrrolo[3,2-d]pyrimidin-4-one intermediate.
  • Functional Group Interconversion :

    • Remove the pyrrole moiety via retro-Diels-Alder reaction or hydrogenolysis to isolate the pyrimidinone core.
Example Protocol (Adapted from):
Step Reagents/Conditions Yield
1 Ethyl 3-amino-5-methoxy-1H-pyrrole-2-carboxylate, formamidine HCl, DMSO, 120–125°C 86%
2 Microwave-assisted retro-Diels-Alder, 1,2-dichlorobenzene, 250°C 55–57%

Palladium-Catalyzed Cross-Coupling Reactions

This method introduces methoxy groups to a pre-formed pyrimidinone core via nucleophilic aromatic substitution.

Key Steps :
  • Halogenation :

    • Brominate or iodinate 5H-pyrimidin-4-one at positions 2 and 5 using Br₂ or NBS.
  • Methoxylation :

    • React the dihalogenated intermediate with sodium methoxide in polar aprotic solvents (e.g., DMF).
Example Protocol (Adapted from):
Step Reagents/Conditions Yield
1 5H-pyrimidin-4-one, Br₂, CH₃CN, rt 75%
2 NaOMe, DMF, 80°C 60–70%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
[5+1] Cyclization Scalable, cost-effective Requires oxidation control 60–85%
Condensation Direct formation of pyrimidinone core Limited to malonate esters 75–85%
Pyrrole Cyclization High regioselectivity Multi-step, low final yield 55–57%
Cross-Coupling Flexible functionalization Halogenation challenges 60–70%

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-5H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

2,5-Dimethoxy-5H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-5H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, including enzymes and receptors. For example, pyrimidine derivatives have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), leading to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and number of methoxy groups significantly influence solubility, stability, and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Property Comparison
Compound Name/Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
2,5-Dimethoxy-5H-pyrimidin-4-one 2-OCH₃, 5-OCH₃ Not reported Not available Target compound; limited data
Compound 4b (Chromenone derivative) 5,7-dimethoxy, 3,4,5-trimethoxyphenyl, etc. ~708.75 (calculated) 231.6–232.8 Complex substituents; antibacterial activity
Compound 8 () 2,4-dimethoxy, 5-(2-hydroxyethyl) ~226.23 (calculated) Not reported Simplified pyrimidinone; synthetic precursor
Compound 16 () 4-methoxy, 5-(2-hydroxyethyl) ~198.18 (calculated) Not reported Mono-methoxy analog; hydroxyl group enhances polarity

Key Observations :

  • Methoxy Position: The 2,5-dimethoxy configuration in the target compound may confer unique electronic effects compared to 2,4-dimethoxy (Compound 8) or 4-methoxy (Compound 16) analogs. For example, 2,4-dimethoxy pyrimidinones exhibit distinct NMR chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy protons) due to electron-withdrawing effects .
  • Solubility : Hydroxyethyl substituents (e.g., in Compounds 8 and 16) improve water solubility, whereas bulky aryl groups (e.g., Compound 4b) reduce solubility but enhance lipophilicity .
  • Thermal Stability: Higher melting points in chromenone derivatives (e.g., 231.6°C for Compound 4b) suggest greater crystallinity compared to simpler pyrimidinones .

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